Diethylene glycol diethyl ether (CAS 112-36-7), commonly known as ethyl diglyme, is a fully saturated, aprotic polyether solvent characterized by its high boiling point (189 °C), low viscosity, and exceptional chemical stability. As a dialkyl-capped glycol ether, it provides powerful solvation for both polar and non-polar compounds, including alkali metal cations, owing to its periodic ether linkages. Its aprotic nature and broad liquid range make it a critical solvent for moisture-sensitive organometallic synthesis, advanced battery electrolytes, and high-temperature industrial formulations where lower-boiling or protic solvents fail [1].
Substituting ethyl diglyme with closely related analogs often compromises process safety, regulatory compliance, or chemical compatibility. While protic alternatives like diethylene glycol monoethyl ether share similar physical properties, their reactive hydroxyl groups instantly quench sensitive organometallic reagents and degrade battery anodes. Conversely, substituting with the structurally similar dimethyl ether (diglyme) introduces severe regulatory bottlenecks, as methyl glymes are recognized reproductive toxins restricted from emissive applications. Furthermore, lower-molecular-weight glymes like monoglyme (DME) lack the thermal stability required for high-temperature reactions, suffering from excessive evaporative losses and lower flash points [1].
Ethyl diglyme exhibits a significantly higher boiling point (189 °C) and higher flash point (71 °C) compared to standard diglyme (162 °C boiling point, 57 °C flash point) and monoglyme (85 °C boiling point). This extended thermal window minimizes evaporative losses during high-temperature synthesis and industrial coating applications [1].
| Evidence Dimension | Boiling Point and Flash Point |
| Target Compound Data | Ethyl diglyme (BP: 189 °C, FP: 71 °C) |
| Comparator Or Baseline | Diglyme (BP: 162 °C, FP: 57 °C) |
| Quantified Difference | +27 °C higher boiling point and superior flash point |
| Conditions | Standard atmospheric pressure |
Enables safer, high-temperature organometallic reactions and reduces solvent loss in emissive industrial formulations.
Methyl-capped glymes (such as monoglyme and diglyme) are heavily restricted as recognized reproductive toxins and are generally prohibited in open-loop or emissive applications. In contrast, the ethyl-capped structure of ethyl diglyme mitigates this specific fetotoxicity, making it legally and practically viable for use in digital inks, adhesives, and coatings where methyl glymes cannot be procured [1].
| Evidence Dimension | Reproductive Toxicity / Regulatory Status |
| Target Compound Data | Ethyl diglyme (Permitted for emissive applications, lower maternal toxicity) |
| Comparator Or Baseline | Diglyme / Monoglyme (Recognized reproductive toxins, restricted) |
| Quantified Difference | Absence of severe fetotoxicity observed in methyl glymes |
| Conditions | Industrial formulation and emissive use cases |
Ensures regulatory compliance and worker safety when formulating inks, coatings, and cleaning compounds.
In non-aqueous lithium-air and lithium-sulfur battery research, electrolytes formulated with 1 M LiTFSI in ethyl diglyme (DEGDEE) demonstrate a high ionic conductivity of 4.7 mS/cm at 25 °C. Compared to higher-molecular-weight analogs like tetraglyme (TEGDME) or butyl diglyme (DEGDBE), ethyl diglyme offers a superior balance of low viscosity and high oxidative/reductive stability, leading to better cycling characteristics and Coulombic efficiency [1].
| Evidence Dimension | Ionic Conductivity and Cycling Stability |
| Target Compound Data | 1 M LiTFSI in Ethyl diglyme (4.7 mS/cm) |
| Comparator Or Baseline | Tetraglyme (TEGDME) or Butyl diglyme (Higher viscosity, lower conductivity) |
| Quantified Difference | Optimal conductivity with enhanced stability against nucleophilic attack |
| Conditions | 1 M LiTFSI electrolyte at 25 °C in Li-air cells |
Provides battery developers with a stable, highly conductive aprotic solvent that outperforms traditional carbonates and viscous glymes.
Unlike diethylene glycol monoethyl ether, which contains a reactive hydroxyl group, ethyl diglyme is fully etherified (aprotic). This complete capping allows it to efficiently solvate alkali metal cations—thereby increasing anion reactivity—without quenching strong bases, Grignard reagents, or metal hydrides [1].
| Evidence Dimension | Chemical Reactivity / Protic Quenching |
| Target Compound Data | Ethyl diglyme (Aprotic, stable to strong bases and alkali metals) |
| Comparator Or Baseline | Diethylene glycol monoethyl ether (Protic, reactive -OH group) |
| Quantified Difference | Zero reactive hydroxyl groups in ethyl diglyme |
| Conditions | Highly basic or moisture-sensitive organometallic synthesis |
Critical for preventing reagent destruction in Grignard reactions, hydroborations, and alkali metal reductions.
Due to its 189 °C boiling point and aprotic stability, it is the optimal solvent for Grignard reactions, metal hydride reductions, and hydroborations that require elevated temperatures without solvent degradation [1].
Its high ionic conductivity (4.7 mS/cm with LiTFSI) and stability against superoxide radicals make it a premium solvent choice for lithium-air and lithium-sulfur battery development [2].
Because it lacks the severe reproductive toxicity of methyl glymes, it serves as a safe, high-solvency carrier for pigments and resins in open-loop emissive applications, preventing printer head clogging [3].
Its high boiling point, low vapor pressure, and CO2/COS-philic ether linkages make it highly effective for closed-loop gas purification in petroleum refineries and carbon capture systems [4].
Irritant